molecular formula C22H18ClFN2O3S B6582547 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide CAS No. 946334-08-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide

Cat. No.: B6582547
CAS No.: 946334-08-3
M. Wt: 444.9 g/mol
InChI Key: DTEKWNPQCQPPBX-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted at position 1 with a benzoyl group and at position 6 with a sulfonamide moiety linked to a 3-chloro-4-fluorophenyl ring. The tetrahydroquinoline core is analogous to pharmacophores in compounds targeting parasitic or viral proteases, such as falcipain-2/3 (FP-2/3) in Plasmodium falciparum .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-19-14-18(9-10-20(19)24)30(28,29)25-17-8-11-21-16(13-17)7-4-12-26(21)22(27)15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14,25H,4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEKWNPQCQPPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Compound: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

  • Structure: Features a 1-methyltetrahydroquinoline core linked to an ethanediamide (oxamide) group and a benzodioxolyl moiety.
  • Activity : Potent dual inhibitor of FP-2 and FP-3 (IC₅₀ < 1 µM) but lacks structural data for binding validation .
  • The absence of halogen substituents (Cl/F) in QOD might also limit hydrophobic interactions compared to the target compound .

Indole Carboxamide Derivative (ICD)

Compound: N-{3-[(Biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide

  • Structure : Combines an indole carboxamide with a biphenyl carbonyl group.
  • Activity : Dual FP-2/3 inhibitor (IC₅₀ ~ 0.8 µM) but exhibits off-target toxicity in mammalian cells .

Sulfonamide-Based Analogs

Example : Dorzolamide (a carbonic anhydrase inhibitor)

  • Structure: Thienothiopyran-2-sulfonamide core.
  • However, the tetrahydroquinoline scaffold in the target may confer unique steric and electronic properties for protease inhibition .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound QOD ICD
Core Structure Tetrahydroquinoline-sulfonamide Tetrahydroquinoline-oxamide Indole-carboxamide
Halogen Substituents 3-Cl, 4-F None None
Key Functional Groups Sulfonamide, benzoyl Oxamide, benzodioxolyl Carboxamide, biphenyl carbonyl
Reported IC₅₀ (FP-2/3) Not reported <1 µM ~0.8 µM
Structural Insights Pending crystallography/MD studies Limited SAR due to lack of data Toxicity issues unresolved

Table 2: Methodologies for Comparative Analysis

Technique Application Relevance to Target Compound
X-ray Crystallography Resolve binding modes (e.g., SHELX ) Critical for elucidating sulfonamide interactions
MD Simulations Study time-dependent binding dynamics Overcomes limitations of static structural data
Graph Set Analysis Hydrogen-bonding patterns in crystals Predicts packing/aggregation behavior

Discussion of Methodologies

  • Structural Elucidation : The target compound’s crystallization (e.g., via SHELX ) is essential to map interactions with residues in protease active sites, analogous to studies on QOD and ICD .
  • Hydrogen Bonding: The sulfonamide’s -SO₂NH- group can act as both donor and acceptor, enabling versatile hydrogen-bond networks compared to QOD’s oxamide (-CONHCO-) or ICD’s carboxamide (-CONH-) .
  • Dynamic Behavior : MD simulations could clarify why halogenated aryl groups (3-Cl, 4-F) enhance target engagement, a feature absent in QOD/ICD .

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